

Comparative metabolomics of decanoylcarnitine in healthy vs. diseased states

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Compound of Interest

Compound Name: Decanoylcarnitine

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Decanoylcarnitine: A Comparative Metabolomic Analysis in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Decanoylcarnitine (C10), a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the mitochondrial beta-oxidation of fatty acids. Emerging evidence from metabolomic studies has highlighted significant alterations in **decanoylcarnitine** levels across various disease states compared to healthy individuals. This guide provides a comparative overview of **decanoylcarnitine** concentrations in healthy versus diseased states, supported by experimental data and detailed methodologies, to aid researchers in understanding its potential as a biomarker and therapeutic target.

Quantitative Comparison of Decanoylcarnitine Levels

The following tables summarize the reported concentrations of **decanoylcarnitine** in healthy individuals and patients with specific diseases. It is important to note that values can vary between studies due to differences in analytical methods, sample populations, and patient characteristics.

Table 1: Reference Range for **Decanoylcarnitine** in Healthy Individuals

Population	Matrix	Concentration (nmol/mL)	Reference
Adults (≥8 years)	Plasma	< 0.88	[1]
Children (8 days - 7 years)	Plasma	< 0.91	[1]
Newborns (≤7 days)	Plasma	< 0.27	[1]
Adults	Plasma	0 - 0.38 μmol/L (0 - 0.38 nmol/mL)	[2]

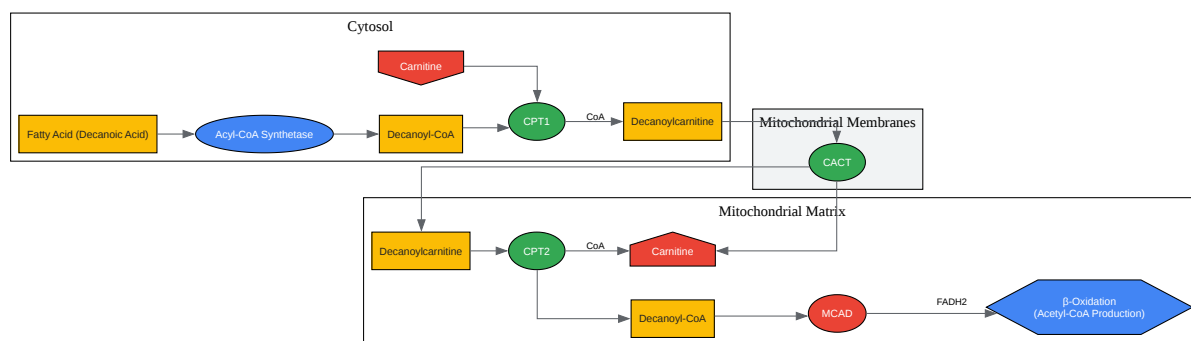
Table 2: **Decanoylcarnitine** Levels in Various Disease States

Disease State	Matrix	Patient Population	Observation	Quantitative Data	Reference
Coronary Artery Disease (CAD)	Plasma	Patients with epicardial artery disease vs. controls with normal angiograms	Significantly lower in CAD patients.	CAD Group: 0.00 (0.00–0.37) μ MControl Group: 0.36 (0.19–0.44) μ M	
Cardioembolic Stroke	Blood	Acute ischemic stroke patients (cardioembolic subtype) vs. healthy controls	Significantly elevated in stroke patients. Associated with increased risk of stroke recurrence.	Odds Ratio for CE: 2.839Hazard Ratio for Recurrence: 3.767	[3] [4] [5]
Hepatocellular Carcinoma (HCC)	Serum/Plasma	HCC patients vs. healthy controls or patients with cirrhosis	Reports are varied. Some studies show reduced levels of medium-chain acylcarnitines, including decanoylcarnitine, in HCC tissue. Others report increased levels in the context of cirrhosis	Specific quantitative comparison not consistently available. One study reported reduced levels of MCACs (C8, C8:1, C10, and C10:1) in the serum of HCC patients.	[6] [7]

			progressing to HCC.	
			While octanoylcarnitine (C8) is the primary marker, the ratio of C8/C10 is a key diagnostic indicator and is significantly elevated.	Not typically reported as a standalone concentration but as a ratio to octanoylcarnitine.
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)	Plasma/Dried Blood Spots	Newborns and individuals with MCADD		

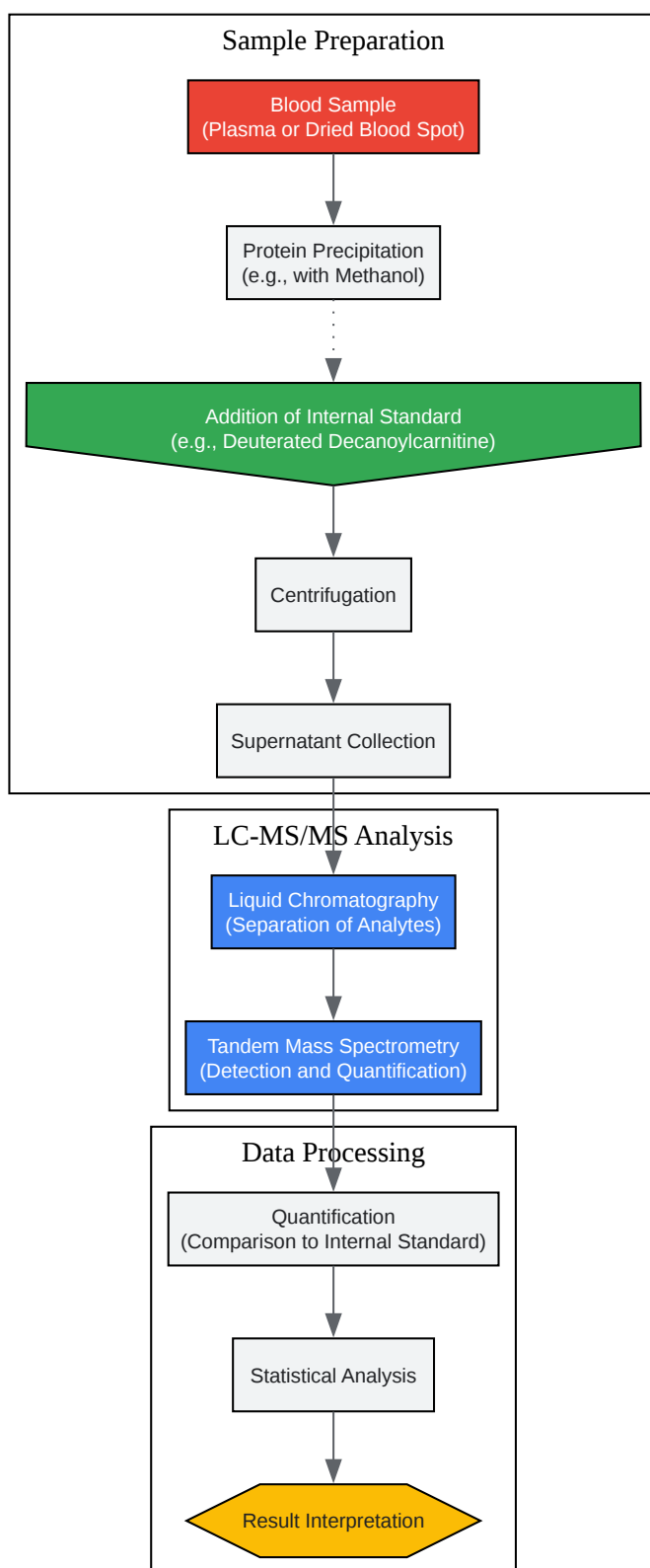
Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the central role of **decanoylcarnitine** in fatty acid metabolism and a typical experimental workflow for its quantification.



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Fatty Acid Oxidation Pathway for Decanoic Acid.



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Typical workflow for **decanoylcarnitine** quantification.

Experimental Protocols

The quantification of **decanoylcarnitine** and other acylcarnitines is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below are generalized protocols for plasma and dried blood spots (DBS).

Protocol 1: Acylcarnitine Analysis in Human Plasma

1. Sample Preparation:

- Thaw frozen plasma samples on ice.
- To 50 μ L of plasma, add 200 μ L of ice-cold methanol containing a known concentration of isotopically labeled internal standards (e.g., d3-**decanoylcarnitine**).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Use a C18 or a hydrophilic interaction liquid chromatography (HILIC) column for separation.
 - Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - The flow rate is typically set between 0.2 and 0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):

- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for **decanoylcarnitine** is m/z 316.3, and a common product ion is m/z 85.1.
- The specific transitions for the internal standard are also monitored.

3. Data Analysis:

- Quantify the concentration of **decanoylcarnitine** by comparing the peak area of the analyte to the peak area of the internal standard.
- Use a calibration curve prepared with known concentrations of **decanoylcarnitine** to ensure accuracy.

Protocol 2: Acylcarnitine Analysis in Dried Blood Spots (DBS)

1. Sample Preparation:

- Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
- Add 100 μ L of a methanol-based extraction solution containing isotopically labeled internal standards to each well.
- Agitate the plate on a shaker for 30 minutes at room temperature to extract the acylcarnitines.
- Transfer the supernatant to a new 96-well plate.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

- The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential adjustments to the gradient and run time to optimize for the DBS matrix.

3. Data Analysis:

- Quantification is performed as described for plasma analysis, by comparing the analyte response to the internal standard response and using a calibration curve.

Concluding Remarks

The comparative analysis of **decanoylcarnitine** levels reveals its dynamic role in metabolic homeostasis and its potential as a biomarker in a range of diseases. In conditions like coronary artery disease and cardioembolic stroke, altered **decanoylcarnitine** concentrations may reflect underlying mitochondrial dysfunction and perturbed fatty acid metabolism. In the context of hepatocellular carcinoma, the changes appear more complex and may depend on the stage of the disease. For inborn errors of metabolism such as MCADD, the measurement of **decanoylcarnitine**, particularly in relation to other acylcarnitines, is a cornerstone of diagnosis.

The provided experimental protocols offer a standardized approach for the reliable quantification of **decanoylcarnitine**, which is essential for advancing research in this area. Further investigation into the precise mechanisms driving the observed changes in **decanoylcarnitine** levels will be crucial for the development of novel diagnostic and therapeutic strategies targeting metabolic dysregulation in various diseases.

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